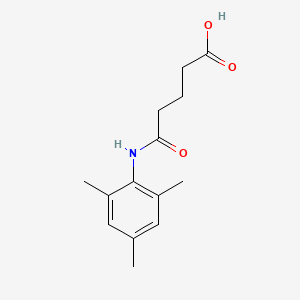

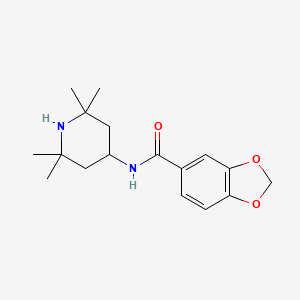

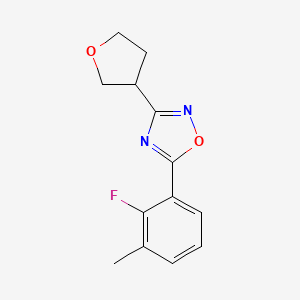

![molecular formula C19H23N3O3S B5635304 4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine](/img/structure/B5635304.png)

4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related thiazol-2-amine compounds typically involves multiple steps, including the reduction of precursors, cyclization, and condensation reactions. For instance, compounds with similar structural frameworks have been synthesized via reduction of benzylidene-thiazol-2-amine with Na BH4, indicating a possible route for synthesizing the target compound. The synthesis often employs key intermediates like bromoethanone and thiourea to furnish thiazol-2-amines through subsequent reactions with various aromatic aldehydes, yielding Schiff bases and thiazolidinone derivatives upon treatment with thioacetic acid (Ye Jiao et al., 2015; Bhovi K. Venkatesh et al., 2010).

Molecular Structure Analysis

X-ray diffraction and spectroscopic methods, such as NMR and IR, play a crucial role in determining the molecular structure of thiazol-2-amine derivatives. These analyses provide insight into the crystalline structure, confirming the presence of intermolecular hydrogen bonds and other stabilizing interactions which are pivotal in understanding the compound's three-dimensional arrangement (Yan-An Li et al., 2012).

Chemical Reactions and Properties

Thiazol-2-amines undergo various chemical reactions, including cycloadditions, condensations, and substitutions, which are essential for their functionalization and application in synthesizing biologically active molecules. For example, the cycloaddition of azomethine ylides with thiocarbonyl compounds yields spirocyclic 1,3-thiazolidines, demonstrating the compound's reactivity and potential for creating structurally diverse derivatives (A. Gebert et al., 2003).

Physical Properties Analysis

The physical properties of thiazol-2-amine derivatives, including solubility, melting point, and crystal structure, are influenced by their molecular structure and intermolecular interactions. Crystallography studies reveal that these compounds often crystallize in various systems, with specific space groups indicating the influence of hydrogen bonding and π-π stacking on their solid-state organization (Victor Facchinetti et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles and electrophiles, stability under different conditions, and potential for participating in hydrogen bonding and other non-covalent interactions, are crucial for understanding the compound's behavior in various environments and its suitability for specific applications. Studies on related compounds emphasize the role of functional groups in determining these properties and their impact on biological activity (P. Uma et al., 2018).

properties

IUPAC Name |

[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-[2-(methylamino)-1,3-thiazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c1-19(9-13-4-5-15-16(8-13)25-12-24-15)6-3-7-22(11-19)17(23)14-10-26-18(20-2)21-14/h4-5,8,10H,3,6-7,9,11-12H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIRTXSKEGDULR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)C2=CSC(=N2)NC)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

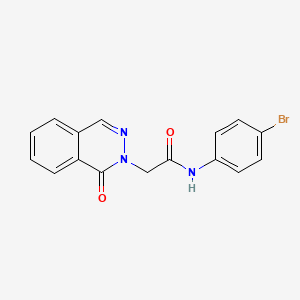

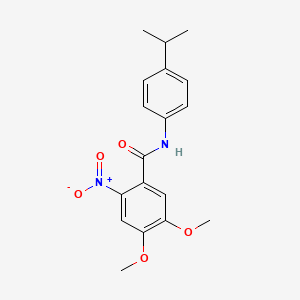

![3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B5635233.png)

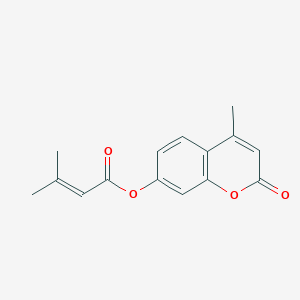

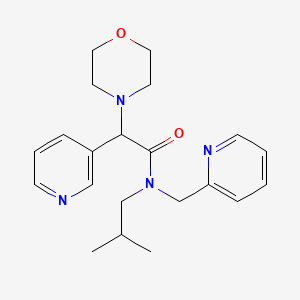

![1-[(4-methyl-1-piperidinyl)methyl]-2-naphthol](/img/structure/B5635238.png)

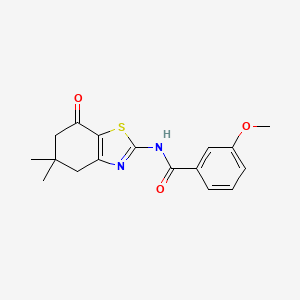

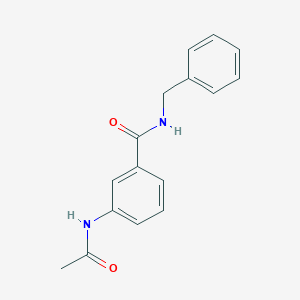

![N-1,3-benzothiazol-2-yl-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5635258.png)

![N-[1-cyclohexylidene-2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B5635306.png)